molecular formula C12H19NOS B2460324 N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide CAS No. 676549-93-2

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide

Cat. No.: B2460324
CAS No.: 676549-93-2
M. Wt: 225.35
InChI Key: SELVKRQDTKABAB-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a tert-butyl group and an ethyl group attached to the thiophene ring, along with an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of Substituents: The tert-butyl and ethyl groups are introduced onto the thiophene ring through alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base.

    Acetamide Formation: The final step involves the introduction of the acetamide group. This can be done by reacting the substituted thiophene with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide can be compared with other thiophene derivatives, such as:

    N-(5-methyl-2-ethylthiophen-3-yl)acetamide: Similar structure but with a methyl group instead of a tert-butyl group.

    N-(5-tert-butyl-2-methylthiophen-3-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(5-tert-butyl-2-ethylthiophen-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

These compounds share similar chemical properties but differ in their specific substituents, which can affect their reactivity and applications.

Properties

IUPAC Name

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-6-10-9(13-8(2)14)7-11(15-10)12(3,4)5/h7H,6H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELVKRQDTKABAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(C)(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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